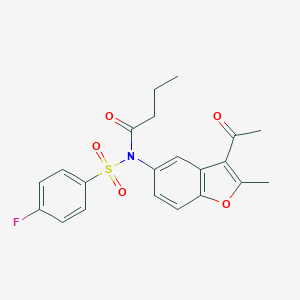
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-butyryl-4-fluorobenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-butyryl-4-fluorobenzenesulfonamide, also known as AMBS, is a small molecule inhibitor that has been studied for its potential therapeutic applications. This compound has been shown to have activity against a variety of cancer cell lines and has also been investigated for its potential use in the treatment of neurodegenerative diseases.
作用机制
The mechanism of action of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-butyryl-4-fluorobenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of a specific enzyme called HDAC6. This enzyme plays a role in the regulation of cell growth and division, and its inhibition has been shown to lead to the death of cancer cells.
Biochemical and Physiological Effects:
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-butyryl-4-fluorobenzenesulfonamide has been shown to have a number of biochemical and physiological effects. In addition to its activity against cancer cells, this compound has also been shown to have anti-inflammatory properties. Additionally, N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-butyryl-4-fluorobenzenesulfonamide has been shown to have a neuroprotective effect in animal models of neurodegenerative disease.
实验室实验的优点和局限性
One advantage of using N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-butyryl-4-fluorobenzenesulfonamide in lab experiments is its specificity for HDAC6. This allows researchers to study the effects of HDAC6 inhibition on cellular processes without the interference of other enzymes. However, one limitation of using N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-butyryl-4-fluorobenzenesulfonamide is its complex synthesis process, which may limit its availability for widespread use in research.
未来方向
There are several potential future directions for the study of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-butyryl-4-fluorobenzenesulfonamide. One area of interest is the development of more efficient synthesis methods for this compound. Additionally, further research is needed to fully understand the mechanism of action of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-butyryl-4-fluorobenzenesulfonamide and its potential therapeutic applications. Finally, the use of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-butyryl-4-fluorobenzenesulfonamide in combination with other drugs may also be explored as a potential treatment strategy for cancer and neurodegenerative diseases.
合成方法
The synthesis of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-butyryl-4-fluorobenzenesulfonamide involves a multi-step process that includes the use of various reagents and catalysts. The first step involves the preparation of the benzofuran intermediate, which is then coupled with the butyryl chloride reagent to form the desired product. The final step involves the addition of the fluorobenzenesulfonamide group to the molecule. The synthesis of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-butyryl-4-fluorobenzenesulfonamide is a complex process that requires expertise in organic chemistry.
科学研究应用
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-butyryl-4-fluorobenzenesulfonamide has been studied extensively for its potential therapeutic applications. In vitro studies have shown that this compound has activity against a variety of cancer cell lines, including breast, lung, and colon cancer. Additionally, N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-butyryl-4-fluorobenzenesulfonamide has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
分子式 |
C21H20FNO5S |
|---|---|
分子量 |
417.5 g/mol |
IUPAC 名称 |
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-fluorophenyl)sulfonylbutanamide |
InChI |
InChI=1S/C21H20FNO5S/c1-4-5-20(25)23(29(26,27)17-9-6-15(22)7-10-17)16-8-11-19-18(12-16)21(13(2)24)14(3)28-19/h6-12H,4-5H2,1-3H3 |
InChI 键 |
SQRUHGDSSSCIIH-UHFFFAOYSA-N |
SMILES |
CCCC(=O)N(C1=CC2=C(C=C1)OC(=C2C(=O)C)C)S(=O)(=O)C3=CC=C(C=C3)F |
规范 SMILES |
CCCC(=O)N(C1=CC2=C(C=C1)OC(=C2C(=O)C)C)S(=O)(=O)C3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 8-(trifluoromethyl)-4-[3-(trifluoromethyl)anilino]-3-quinolinecarboxylate](/img/structure/B284891.png)
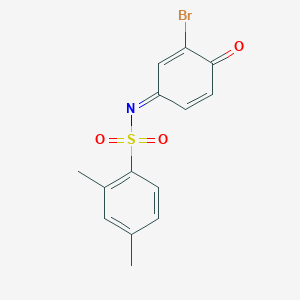
![4-isopropyl-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide](/img/structure/B284895.png)
![4-ethoxy-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide](/img/structure/B284896.png)
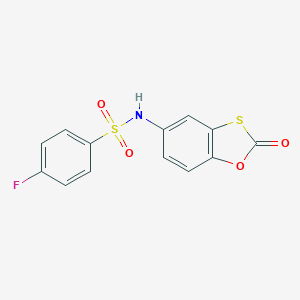

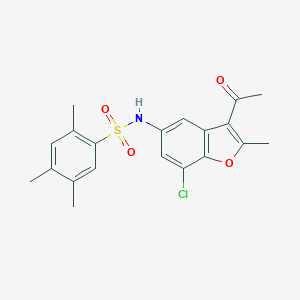

![4-[(4-Methylbenzoyl)(2-thienylsulfonyl)amino]phenyl 4-methylbenzoate](/img/structure/B284911.png)
![N-{12-oxo-17-oxatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1,3,5,7,9,11(16)-hexaen-8-yl}thiophene-2-sulfonamide](/img/structure/B284914.png)
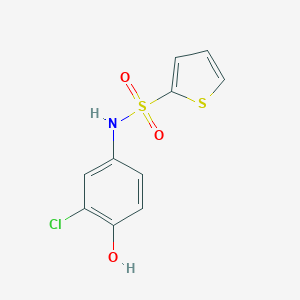
![5-{[(2,5-Diethylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B284920.png)
![Methyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B284923.png)
![N-{4-[(1-oxo-4-{[(2,4,5-trimethylphenyl)sulfonyl]imino}-1,4-dihydro-2-naphthalenyl)amino]phenyl}acetamide](/img/structure/B284927.png)